molecular formula C21H21ClF2N4O4 B4979539 4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

Cat. No.: B4979539
M. Wt: 466.9 g/mol
InChI Key: MYCMDPBZTJGUID-UHFFFAOYSA-N
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Description

4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperazine ring, and a benzoyl group substituted with chlorine and fluorine atoms, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2-chloro-4,5-difluorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 2-nitrophenylmorpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines and other functionalized molecules .

Scientific Research Applications

4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O4/c22-16-13-18(24)17(23)12-15(16)21(29)27-5-3-25(4-6-27)14-1-2-19(28(30)31)20(11-14)26-7-9-32-10-8-26/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMDPBZTJGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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